4-Heptylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-heptylbenzoyl chloride can be inferred from the synthesis of other aromatic compounds. For example, the synthesis of hexa-peri-hexabenzocoronenes (HBC's) involves the use of hexakis(4-acetylphenyl)benzene as a precursor . Although the synthesis of 4-heptylbenzoyl chloride is not explicitly described, it is likely that a similar approach could be used, starting with a heptyl-substituted benzene derivative and introducing the acyl chloride functionality through standard organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of 4-heptylbenzoyl chloride would consist of a benzene ring with a heptyl substituent and an acyl chloride group. The presence of the heptyl chain would likely confer some solubility in organic solvents, while the acyl chloride group would be highly reactive. The papers do not provide specific information on the molecular structure of 4-heptylbenzoyl chloride, but the electronic properties of similar aromatic compounds are discussed, indicating that planar HBC's undergo reversible electrochemical oxidations .
Chemical Reactions Analysis
4-Heptylbenzoyl chloride would be expected to participate in various chemical reactions typical of acyl chlorides. These could include reactions with alcohols to form esters, with amines to form amides, and with water to form carboxylic acids. The papers provided do not discuss the chemical reactions of 4-heptylbenzoyl chloride specifically, but the synthesis of 4,4'-(phenylazanediyl)dibenzoic acid using a phase transfer catalyst suggests that similar compounds can be synthesized under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-heptylbenzoyl chloride can be extrapolated from the properties of similar compounds. For instance, poly(4-hydroxybenzoate) shows that the nature of the monomer and reaction conditions can affect the polymer's molecular weight and thermal stability . Although 4-heptylbenzoyl chloride is not a polymer, the reactivity of the acyl chloride group would be a defining feature of its chemical properties. The solubility and stability of the compound would be influenced by the heptyl chain and the aromatic ring.
Scientific Research Applications
Enhanced Detection of Estrogens in Biological Fluids
4-Heptylbenzoyl chloride is implicated in the enhancement of detection responses for estrogens in biological fluids. Liquid chromatography combined with derivatization using reagents such as 4-nitrobenzenesulfonyl chloride, a compound structurally related to 4-heptylbenzoyl chloride, can improve sensitivity in detecting estrogens, which is significant for diagnosing fetoplacental function in pregnant women (Higashi et al., 2006).
Synthesis of Complex Organic Compounds
Research involving similar compounds to 4-heptylbenzoyl chloride, like benzyl triethyl ammonium chloride, demonstrates its use in synthesizing complex organic compounds such as 4,4'-(phenylazanediyl) dibenzoic acid. This process involves various chemical reactions, highlighting the potential use of 4-heptylbenzoyl chloride in organic synthesis (Zhaole Lu, 2014).
Biosynthesis of Petrochemical Products
A marine bacterium producing 4-hydroxybenzoate and its alkyl esters, including compounds structurally related to 4-heptylbenzoyl chloride, suggests its potential in biosynthesizing petrochemical products. These compounds are widely used in the food and cosmetic industries as preservatives (Peng et al., 2006).
Potentiometric Sensors
4-Heptylbenzoyl chloride could potentially contribute to the development of sensors. A study demonstrates the use of poly(vinyl chloride) matrix in creating potentiometric sensors for nickel(II) detection, indicating potential applications of 4-heptylbenzoyl chloride in sensor technology (Gupta et al., 2000).
Catalysis and Organic Synthesis
The compound plays a role in catalysis and organic synthesis. For instance, research on nickel-catalyzed asymmetric reductive cross-coupling uses a related ligand, 4-heptyl-BiOX, highlighting the relevance of 4-heptylbenzoyl chloride in synthesizing enantioenriched organic compounds (Poremba et al., 2017).
Safety And Hazards
4-Heptylbenzoyl chloride is classified as Eye Damage 1, Skin Corrosion 1B, and STOT SE 3. It may cause respiratory irritation. The compound has a flash point of 113 °C (closed cup). Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
4-heptylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTFLTOKFXTJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068559 | |
Record name | Benzoyl chloride, 4-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptylbenzoyl chloride | |
CAS RN |
50606-96-7 | |
Record name | 4-Heptylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50606-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-heptyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-heptylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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